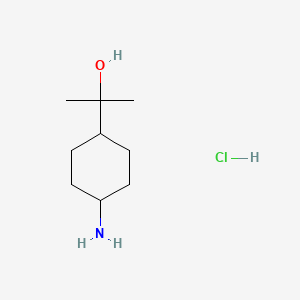

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

The synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride typically involves the reaction of 4-aminocyclohexanone with isopropanol in the presence of hydrochloric acid . The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Análisis De Reacciones Químicas

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its structural characteristics make it a valuable intermediate for developing drugs targeting cardiovascular diseases, neurological disorders, and pain management.

Case Study: Synthesis of Antiarrhythmic Agents

The compound has been implicated in the synthesis of antiarrhythmic medications, such as vernakalant. Research indicates that derivatives of cis-2-(4-Aminocyclohexyl)propan-2-ol can act as effective inhibitors for specific ion channels involved in cardiac rhythm regulation .

Research has shown that this compound exhibits various biological activities, including potential anti-inflammatory and analgesic effects. These properties are being investigated for their implications in treating conditions such as hypertension and chronic pain.

Case Study: Analgesic Activity

A study highlighted its potential as a precursor for novel analgesics that exhibit significantly higher potency than traditional opioids, suggesting a promising avenue for pain management therapies .

Synthesis of Chiral Ligands

The compound is also employed in synthesizing chiral ligands used in asymmetric synthesis. Its ability to form stable complexes with transition metals makes it suitable for catalyzing reactions that produce enantiomerically pure compounds.

Table 1: Comparison of Chiral Ligands Derived from cis-2-(4-Aminocyclohexyl)propan-2-ol

| Ligand Type | Application Area | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Mono-cyclohexanol | Asymmetric synthesis | 85 | 92 |

| Bicyclic amines | Catalysis in organic reactions | 78 | 95 |

| Alkaloid derivatives | Drug development | 90 | 98 |

Mecanismo De Acción

The mechanism of action of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

trans-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride: This isomer has different stereochemistry, which may result in different chemical and biological properties.

4-Aminocyclohexanol: A simpler compound with similar functional groups but lacking the isopropanol moiety.

Cyclohexylamine: Another related compound with an amino group attached to a cyclohexane ring, but without the hydroxyl and isopropanol groups.

Actividad Biológica

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride, also known by its CAS number 2387569-41-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C9H20ClNO

- Molecular Weight : 193.72 g/mol

- IUPAC Name : 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride

- Structure : The compound features a cyclohexyl group attached to an amino alcohol, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

- Enzyme Interaction : It has been shown to affect enzyme functions, which could lead to alterations in metabolic pathways.

- Cellular Processes : Studies indicate that it may impact cellular signaling pathways, promoting or inhibiting certain cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through serotonin receptor modulation.

- Neuroprotective Effects : There is evidence of neuroprotective activity, which may be beneficial in conditions like neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Neuroprotective | Protection against neuronal cell death | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Study on Neurotransmitter Systems :

- Enzyme Activity Assay :

- Comparative Analysis with Similar Compounds :

Table 2: Comparative Biological Activity

| Compound | Activity Level | Binding Affinity |

|---|---|---|

| cis-2-(4-Aminocyclohexyl)propan-2-ol;HCl | High | Strong |

| trans-2-(4-Aminocyclohexyl)propan-2-ol;HCl | Moderate | Moderate |

| 4-Aminocyclohexanol | Low | Weak |

Propiedades

IUPAC Name |

2-(4-aminocyclohexyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAQQHDLYHZJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.